4-(4-Methylpiperazino)-2-(2-thienyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
133671-70-2 |
|---|---|
Molecular Formula |
C18H19N3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C18H19N3S/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
OHIXLXNUKMHJJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Thienyl Group: The 2-thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Methylpiperazino Group: The 4-methylpiperazino group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline, including 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Mechanism of Action : The compound's interaction with specific enzymes and receptors may contribute to its anticancer effects. For instance, it can intercalate into DNA, disrupting replication and transcription processes, which is crucial for cancer cell survival .
- Case Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of melanoma cells, showcasing a promising antiproliferative activity. For example, compounds similar to this compound were tested against A2058 melanoma cells, achieving a growth inhibition range of 0.3% to 66% at a concentration of M after 72 hours .
Neuropharmacological Applications
The compound has also shown potential in neuropharmacology:
- Alpha-1 Adrenergic Receptor Affinity : Research indicates that this compound acts as a selective ligand for alpha-1 adrenergic receptors (Ki = 4.9 nM), with significantly lower affinity for serotonin receptors (Ki = 3420 nM). This selectivity suggests its potential use in treating conditions associated with adrenergic signaling without the side effects typically associated with broader-spectrum drugs .
Antimalarial Properties
Quinoline derivatives are well-known for their antimalarial activity:
Synthesis and Industrial Applications
The synthesis of this compound involves several steps, including:
- Synthesis Route : The compound can be synthesized via methods such as Skraup synthesis or Friedländer synthesis, followed by cross-coupling reactions to introduce the thienyl group and nucleophilic substitutions to incorporate the methylpiperazine moiety.
- Industrial Relevance : The optimization of these synthetic routes can lead to improved yields and purity, making it viable for industrial-scale production and further research applications.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
4-Methyl-2-(4-methylpiperazino)quinoline
- Structure: Retains the quinoline core but replaces the 2-thienyl group with a methyl group.
- Relevance : Highlighted in chemical catalogs as a scaffold for further derivatization .
N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (Compound 50)
- Structure: Features a phenyl group at the 2-position and a dimethylaminoethyl side chain.
- Activity: Exhibits potent antagonism of immunostimulatory CpG-oligodeoxynucleotides (EC₅₀ = 0.76 nM), outperforming thienyl-substituted analogs in receptor affinity .
- Key Insight : The phenyl group and side-chain modifications enhance bioavailability and receptor interaction .
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
- Structure : Substitutes the thienyl group with pyrrolidine and introduces a chloro group at the 6-position.
- Activity : Primarily used in antimicrobial research; the chloro group enhances lipophilicity but may reduce solubility .
7-Chloro-4-(piperazin-1-yl)quinoline Derivatives
Pharmacological and Functional Comparisons
Key Observations :
Substituent Impact on Activity :
- The 2-thienyl group in the target compound may enhance receptor binding through hydrophobic interactions, but its activity remains unquantified in available literature .
- Phenyl-substituted analogs (e.g., Compound 50) show superior CpG antagonism, suggesting that bulkier aromatic groups optimize receptor engagement .
- Chloro substituents (e.g., 7-chloro derivatives) shift activity toward anti-inflammatory pathways, likely due to electron-withdrawing effects altering redox interactions .
Role of the Piperazine/Piperidine Moieties: Methylpiperazino groups improve solubility and basicity, facilitating membrane penetration and target binding . Piperidine and pyrrolidine substituents increase lipophilicity, which may enhance antimicrobial activity but reduce water solubility .
Key Insights :
- Synthetic Accessibility: Thienyl-substituted quinolines require multi-step protocols, whereas phenyl analogs are synthesized via Pd-catalyzed cross-coupling with higher yields (e.g., 80–88% for 4k) .
- Purification Challenges: Thienyl-containing compounds often require rigorous chromatography due to polar byproducts, as seen in methylpiperazino derivatives .
Biological Activity
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and receptor interactions. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Quinoline ring system with a thienyl group and a piperazine derivative.
- Molecular Formula : CHNS
- Molecular Weight : 252.36 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Demonstrated antiproliferative effects against various cancer cell lines.
- Receptor Binding Affinity : Notably selective for α1 adrenergic receptors with a Ki value of 4.9 nM, indicating strong binding affinity compared to other receptors like 5-HT1A (Ki = 3420 nM) .
Antiproliferative Activity
In vitro studies have shown that this compound exerts cytotoxic effects on several human cancer cell lines. The following table summarizes the antiproliferative activity across different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.8 | |
| A549 (Lung Cancer) | 6.5 | |
| HCT116 (Colon Cancer) | 4.2 |
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Receptor Modulation : Its selective binding to α1 adrenergic receptors may influence signaling pathways associated with tumor growth and survival.
Case Studies
- Study on MCF-7 Cell Line :
- Comparative Study with Other Quinoline Derivatives :
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been performed to understand how structural variations affect biological activity:
Q & A
Basic: What are the common synthetic routes for 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline, and which characterization techniques are essential for confirming its structure?
Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2-(2-thienyl)quinoline derivatives with 4-methylpiperazine under reflux conditions in polar aprotic solvents like DMF or acetonitrile (see analogous methods in and ). Characterization relies on:
- NMR spectroscopy (1H/13C) to confirm substituent positions and piperazino group integration .
- X-ray crystallography to resolve bond angles and torsional conformations, as demonstrated for related compounds with triclinic crystal systems (space group P1, a = 8.5065 Å, b = 10.2176 Å) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
Answer:
Key optimization strategies include:
- Solvent selection : Use high-boiling solvents (e.g., N-methylpyrrolidone) to enhance reaction rates at elevated temperatures (130–150°C) .
- Catalyst addition : Employ phase-transfer catalysts like tetrabutylammonium bromide to improve nucleophilic substitution efficiency .
- Stoichiometric control : Excess 4-methylpiperazine (2–3 equiv.) ensures complete substitution, as seen in analogous quinoline-piperazine syntheses .
- Purification : Column chromatography on alumina or silica gel with gradient elution (e.g., ethyl acetate/hexane) isolates pure products .
Advanced: What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Answer:
Discrepancies often arise from:
- Torsional flexibility : The thienyl and piperazino groups may adopt non-planar conformations in solution versus the solid state. Compare DFT-optimized geometries with X-ray-derived torsion angles (e.g., C9–C10–N4–N5 = −47.0° in ) .
- Crystal packing effects : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts in trifluoromethyl derivatives) that distort bond lengths .
- Refinement protocols : Apply anisotropic displacement parameters and twin refinement in software like SHELXL to model disorder in flexible substituents .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
Common assays include:
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or β-secretase (BACE-1) for Alzheimer’s disease relevance, using Ellman’s method or fluorescence-based substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Candida albicans .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
Advanced: How can researchers determine the protonation states of this compound under physiological conditions?
Answer:
Methodologies include:
- Potentiometric titration : Measure pKa values in aqueous-ethanol mixtures (e.g., 40% v/v) to identify protonation sites (piperazino N-atoms typically show pKa ~6–8) .
- UV-Vis spectrophotometry : Track absorbance shifts (e.g., 344 nm at pH 7) to correlate protonation with electronic transitions .
- NMR pH titrations : Monitor chemical shift changes in 1H NMR (e.g., downfield shifts for aromatic protons upon deprotonation) .
Advanced: What challenges arise in synthesizing salt forms of this compound for improved solubility, and how are they addressed?
Answer:
Challenges include:
- Counterion compatibility : Hydrochloride salts may hydrolyze under humid conditions. Use trifluoroacetate or tosylate counterions for stability .
- Crystallization issues : Amorphous solids often form due to piperazino flexibility. Optimize via slow evaporation in polar solvents (e.g., methanol/water) .
- Hygroscopicity : Characterize salt stability using TGA/DSC to identify dehydration events (e.g., weight loss at 100–150°C) .
Basic: What spectroscopic methods are used to analyze metal complexation with this compound?
Answer:
- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., shifts upon Co(II)/Cu(II) binding) .
- Cyclic voltammetry : Detect redox potential changes (e.g., ΔEp for Cu(II)/Cu(I) couples) in DMSO/water mixtures .
- FT-IR spectroscopy : Identify binding via shifts in C=N (1600–1650 cm⁻¹) or NH (3200–3400 cm⁻¹) stretches .
Advanced: How do steric and electronic effects of the thienyl group influence the compound’s reactivity?
Answer:
- Steric effects : The 2-thienyl group’s bulkiness hinders electrophilic substitution at the quinoline C3 position, directing reactions to C6/C8 .
- Electronic effects : Thienyl’s electron-rich nature enhances π-π stacking in crystal lattices (evidenced by short contacts in X-ray data, e.g., 3.4 Å in ) .
- Tautomerism : Thienyl’s conjugation stabilizes quinoline’s keto-enol tautomers, affecting acidity (pKa ~5–6 for hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
